3-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound characterized by its unique structure that combines a cyclopenta[c]pyridazine core with a chlorine atom and a trifluoromethyl group. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity, making it a subject of interest in research and development .
The compound is classified as a pyridazine derivative, which is part of a broader category of nitrogen-containing heterocycles. It is synthesized through specific chemical reactions that involve the cyclization of precursors. The synthesis methods often require careful control of reaction conditions to achieve the desired product purity and yield .
The synthesis of 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine typically involves several synthetic routes:
The molecular formula of 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine is C8H6ClF3N2. Its molecular weight is approximately 238.59 g/mol. The structural representation can be described using various notations:
The structure features a cyclopenta[c]pyridazine ring system with distinct substituents that influence its chemical behavior .
3-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine often involves its interaction with biological targets or other chemical species:
Research into the specific mechanisms is ongoing, particularly regarding its potential pharmaceutical applications .
The physical properties of 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine include:
Chemical properties include:
Property | Value |
---|---|
Molecular Formula | C8H6ClF3N2 |
Molecular Weight | 238.59 g/mol |
IUPAC Name | 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine |
InChI Key | WQFVJVSMRFXVKS-UHFFFAOYSA-N |
Canonical SMILES | C1COCC2=C1N=NC(=C2C(F)(F)F)Cl |
3-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine has several potential applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: